3-Formyl-2-hydroxy-5-methylbenzoic acid
Overview
Description
3-Formyl-2-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group (CHO) at the third position, a hydroxyl group (OH) at the second position, and a methyl group (CH3) at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-2-hydroxy-5-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylsalicylic acid with hexamethylenetetramine in trifluoroacetic acid at elevated temperatures. The reaction mixture is then poured into dilute hydrochloric acid, resulting in the formation of the desired compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 3-Carboxy-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-2-hydroxy-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-formyl-2-hydroxy-5-methylbenzoic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Formylbenzoic acid: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
2-Hydroxy-5-methylbenzoic acid:
3-Chloro-2-hydroxy-5-methylbenzoic acid: Contains a chlorine atom instead of a formyl group, leading to distinct properties.
Uniqueness
3-Formyl-2-hydroxy-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both a formyl and hydroxyl group on the benzene ring allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-formyl-2-hydroxy-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLMEVZLTPWXQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515599 | |
Record name | 3-Formyl-2-hydroxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67127-83-7 | |
Record name | 3-Formyl-2-hydroxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-2-hydroxy-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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